molecular formula C22H21N5O5 B15004538 3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B15004538
M. Wt: 435.4 g/mol
InChI Key: RZMGSZHPVPNEJS-UHFFFAOYSA-N
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Description

3-Benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound It features a unique spiro structure, which is a fusion of pyrazinoquinoline and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyrazinoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by a strong base or a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: Further cyclization reactions can modify the spiro structure to create new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Cyclization: Strong bases like sodium hydroxide (NaOH) or metal catalysts like palladium acetate (Pd(OAc)2).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: New spiro derivatives with potential biological activity.

Scientific Research Applications

3-Benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of 3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, causing cell death.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.

    1,2,3,4-Tetrahydrocarbazole: Used as a pharmaceutical intermediate and in the synthesis of alkaloids.

Uniqueness

3-Benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21N5O5

Molecular Weight

435.4 g/mol

IUPAC Name

3'-benzyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C22H21N5O5/c28-19-22(20(29)24-21(30)23-19)11-15-10-16(27(31)32)6-7-17(15)26-9-8-25(13-18(22)26)12-14-4-2-1-3-5-14/h1-7,10,18H,8-9,11-13H2,(H2,23,24,28,29,30)

InChI Key

RZMGSZHPVPNEJS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1CC3=CC=CC=C3)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)NC4=O

Origin of Product

United States

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